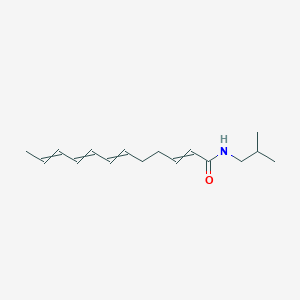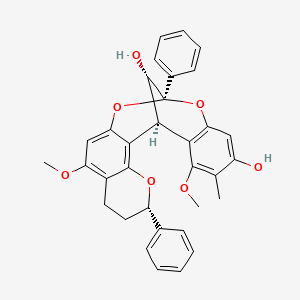
龙血树黄酮 B2
描述
The compound “Dracoflavan B2” is a complex organic molecule with a unique structure. It features multiple rings, methoxy groups, and phenyl groups, which contribute to its distinct chemical properties.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it might be used in the synthesis of materials with specific properties, such as polymers or coatings.
作用机制
Mode of Action
Dracoflavan B2 is a type of A-type deoxyproanthocyanidin . Its structure and stereochemistry have been established by chemical degradation and extensive NMR analysis . The formation mechanism of Dracoflavan B2 involves the oxidation of a 6-methylflavan to a quinonemethide, followed by coupling with another flavan moiety . This process results in changes to the target molecules, which can lead to various biological effects.
Biochemical Pathways
It is known that the compound is involved in the oxidation of a 6-methylflavan to a quinonemethide This process could potentially impact various biochemical pathways, leading to downstream effects
Result of Action
It is known that the compound has a role in the oxidation of a 6-methylflavan to a quinonemethide , which could potentially lead to various biological effects.
生化分析
Biochemical Properties
Dracoflavan B2 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. Dracoflavan B2 also binds to specific proteins, modulating their function and stability. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
Dracoflavan B2 affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Dracoflavan B2 can activate certain signaling pathways that lead to the expression of genes involved in antioxidant defense. Additionally, it affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of Dracoflavan B2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Dracoflavan B2 binds to specific sites on enzymes, inhibiting their activity and preventing the formation of reactive oxygen species. This inhibition is crucial for its antioxidant properties. Furthermore, Dracoflavan B2 can activate transcription factors that regulate the expression of genes involved in cellular defense mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dracoflavan B2 change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Dracoflavan B2 remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to Dracoflavan B2 has been observed to enhance cellular antioxidant capacity, but prolonged exposure may also lead to adaptive responses that reduce its effectiveness .
Dosage Effects in Animal Models
The effects of Dracoflavan B2 vary with different dosages in animal models. At low doses, Dracoflavan B2 exhibits beneficial effects, such as enhanced antioxidant defense and reduced oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm .
Metabolic Pathways
Dracoflavan B2 is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing the overall redox balance within the cell. Additionally, Dracoflavan B2 affects the levels of certain metabolites, which can have downstream effects on cellular function and health .
Transport and Distribution
Within cells and tissues, Dracoflavan B2 is transported and distributed through specific transporters and binding proteins. These interactions are crucial for its localization and accumulation in target tissues. Dracoflavan B2 has been observed to accumulate in tissues with high oxidative stress, where it exerts its antioxidant effects. The transport and distribution of Dracoflavan B2 are important factors that determine its bioavailability and therapeutic potential .
Subcellular Localization
Dracoflavan B2 exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, Dracoflavan B2 can localize to the mitochondria, where it enhances mitochondrial antioxidant capacity and protects against oxidative damage. The subcellular localization of Dracoflavan B2 is a key factor in its mechanism of action and therapeutic efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pentacyclic core, introduction of methoxy groups, and the addition of phenyl groups. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
相似化合物的比较
Similar Compounds
Similar compounds might include other pentacyclic molecules with methoxy and phenyl groups. Examples could be:
- Pentacyclic triterpenoids
- Phenylmethoxy derivatives
Uniqueness
The uniqueness of this compound lies in its specific arrangement of rings, methoxy groups, and phenyl groups, which confer distinct chemical and physical properties.
属性
IUPAC Name |
(1S,5S,13S,21S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30O7/c1-18-22(34)16-25-27(30(18)37-3)29-28-26(40-33(39-25,32(29)35)20-12-8-5-9-13-20)17-24(36-2)21-14-15-23(38-31(21)28)19-10-6-4-7-11-19/h4-13,16-17,23,29,32,34-35H,14-15H2,1-3H3/t23-,29-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMNOJJSVJYOFS-SCZWQZILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC3(C(C2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)O[C@@]3([C@H]([C@@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194794-47-3 | |
| Record name | Dracoflavan B2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194794473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


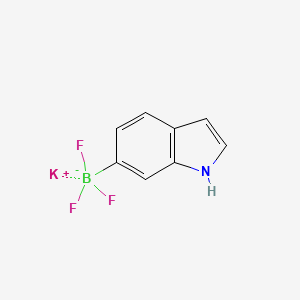
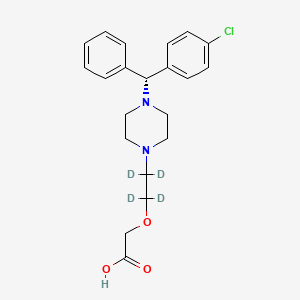
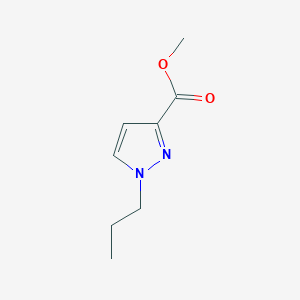
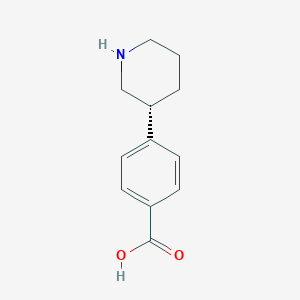
![(3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1649249.png)
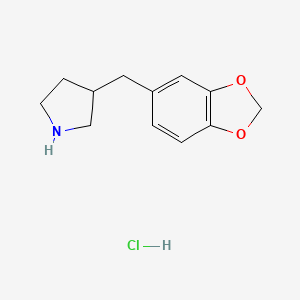
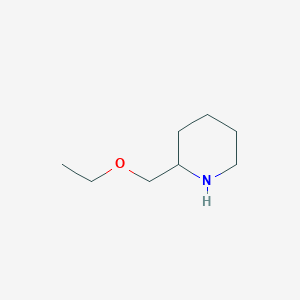
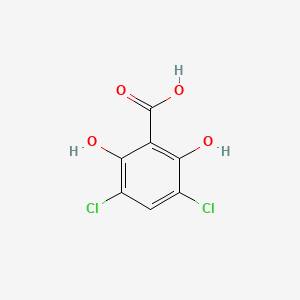
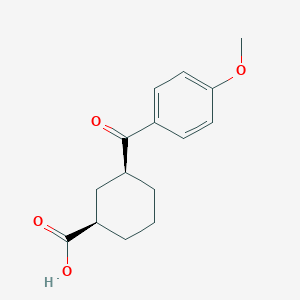
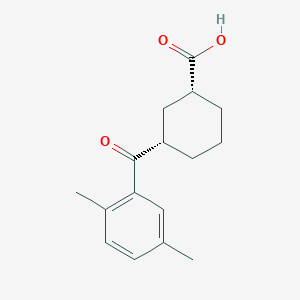

![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)
